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molecular formula C10H7NS B1280512 2-(benzo[b]thiophen-2-yl)acetonitrile CAS No. 75444-80-3

2-(benzo[b]thiophen-2-yl)acetonitrile

Cat. No. B1280512
M. Wt: 173.24 g/mol
InChI Key: SPJJYCYYBXUZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187802B1

Procedure details

A mixture of 2-chloromethylbenzo[b]thiophene (21 g), potassium cyanide (11.7 g), 1,4-dioxane (200 ml) and water (100 ml) was stirred and heated under reflux for 4 hours, then cooled to ambient temperature and diluted with water (200 ml). The product was extracted into toluene (3×200 ml), then the combined extracts were washed with water (2×300 ml), dried (Na2SO4), and the solvents were removed in vacuo. The residue was purified via flash chromatography over silica using a 1:4 mixture of ethyl acetate and petroleum ether (b.p. 60-80° C.) as eluant. Appropriate fractions were combined and the solvents were removed in vacuo to give benzo[b]thiophen-2-acetonitrile as a yellow solid (8.9 g), m.p. 59-61° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1.[C-:12]#[N:13].[K+].O1CCOCC1>O>[S:7]1[C:3]([CH2:2][C:12]#[N:13])=[CH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
ClCC1=CC2=C(S1)C=CC=C2
Name
Quantity
11.7 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into toluene (3×200 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography over silica using
ADDITION
Type
ADDITION
Details
a 1:4 mixture of ethyl acetate and petroleum ether (b.p. 60-80° C.) as eluant
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1CC#N)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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